molecular formula C11H14S B1302118 3-[4-(Ethylthio)phenyl]-1-propene CAS No. 842124-24-7

3-[4-(Ethylthio)phenyl]-1-propene

Cat. No.: B1302118
CAS No.: 842124-24-7
M. Wt: 178.3 g/mol
InChI Key: UXGPCKKPJOLADH-UHFFFAOYSA-N
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Description

3-[4-(Ethylthio)phenyl]-1-propene is an organic compound with the molecular formula C11H14S It is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethylthio)phenyl]-1-propene typically involves the alkylation of 4-(ethylthio)phenyl derivatives with propene. One common method includes the reaction of 4-(ethylthio)phenyl bromide with propene in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding ethylthiophenylpropane using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethylthiophenylpropane.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

3-[4-(Ethylthio)phenyl]-1-propene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylthio)phenyl]-1-propene involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The phenyl ring provides a stable framework for these interactions, while the propene chain allows for further functionalization. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(Ethylthio)phenylpropane: Lacks the propene chain, resulting in different reactivity and applications.

    3-[4-(Methylthio)phenyl]-1-propene: Contains a methylthio group instead of an ethylthio group, leading to variations in chemical properties and biological activity.

    4-(Ethylthio)phenylacetylene:

Uniqueness: 3-[4-(Ethylthio)phenyl]-1-propene is unique due to the combination of the ethylthio group and the propene chain, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethylsulfanyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGPCKKPJOLADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374553
Record name 3-[4-(Ethylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-24-7
Record name 1-(Ethylthio)-4-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842124-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Ethylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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